molecular formula C12H10O3 B15069116 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone

1-(3,4-Dihydroxynaphthalen-2-yl)ethanone

Cat. No.: B15069116
M. Wt: 202.21 g/mol
InChI Key: MXQDSSWGVGEFRP-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 3 and 4 positions and an ethanone group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dihydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 3,4-dihydroxynaphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 1,4-naphthoquinone derivatives.

    Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)ethanol.

    Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

1-(3,4-Dihydroxynaphthalen-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, potentially modulating oxidative stress in biological systems. The compound may also interact with enzymes and receptors, influencing cellular signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.

    1-(3-Hydroxynaphthalen-2-yl)ethanone: Contains only one hydroxyl group.

    1-(3,4-Dihydronaphthalen-2-yl)ethanone: Lacks the hydroxyl groups.

Uniqueness

1-(3,4-Dihydroxynaphthalen-2-yl)ethanone is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s dual hydroxyl groups provide it with distinct redox properties and potential therapeutic applications compared to its analogs.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-(3,4-dihydroxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-6,14-15H,1H3

InChI Key

MXQDSSWGVGEFRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C(=C1O)O

Origin of Product

United States

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